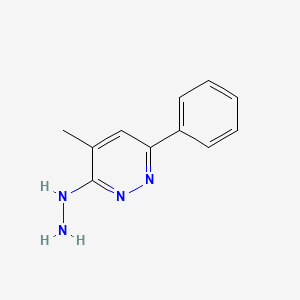

3-Hydrazinyl-4-methyl-6-phenylpyridazine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methyl-6-phenylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-8-7-10(14-15-11(8)13-12)9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOUMAVPBJMBJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1NN)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydrazinyl 4 Methyl 6 Phenylpyridazine

Retrosynthetic Analysis of the 3-Hydrazinyl-4-methyl-6-phenylpyridazine Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, two primary disconnection strategies are considered.

The most straightforward disconnection involves the carbon-nitrogen bond of the hydrazinyl group. This leads to a key precursor, 3-chloro-4-methyl-6-phenylpyridazine (B1595225), and a simple nucleophile, hydrazine (B178648). The chloro-substituted pyridazine (B1198779) is an ideal substrate for a nucleophilic aromatic substitution (SNAr) reaction, as the chlorine atom is activated by the electron-withdrawing nitrogen atoms in the pyridazine ring.

A more fundamental disconnection involves breaking the pyridazine ring itself. This approach, based on a cyclocondensation strategy, cleaves the N-N bond and two C-N bonds, leading back to hydrazine and a 1,4-dicarbonyl compound, specifically a derivative of 1-phenyl-2-methylbutane-1,4-dione. This strategy builds the heterocyclic core from an acyclic precursor.

Direct Synthesis Approaches to this compound

Direct synthesis aims to construct the target molecule from basic starting materials, either by building the heterocyclic ring system or by introducing the key functional groups onto a pre-formed core.

The formation of the pyridazine ring through the condensation of a 1,4-dicarbonyl compound with hydrazine is a classical and fundamental method in heterocyclic synthesis. nih.gov This (3+3) cyclocondensation approach involves the reaction of a suitable 1,4-dicarbonyl precursor, such as 1-phenyl-2-methylbutane-1,4-dione or its synthetic equivalent (e.g., a γ-keto acid or γ-keto ester), with hydrazine.

The reaction typically proceeds by initial formation of a hydrazone at one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the dihydropyridazine, which then aromatizes to the final pyridazine ring. While this method is fundamental, controlling the regioselectivity to obtain the specific 3,4,6-substitution pattern can be challenging and depends heavily on the precise nature of the dicarbonyl precursor.

A highly efficient and common route to this compound is through the nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine precursor. The starting material for this pathway is 3-chloro-4-methyl-6-phenylpyridazine (CAS 28657-39-8). nih.gov The chlorine atom at the 3-position of the pyridazine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogens.

The reaction involves treating 3-chloro-4-methyl-6-phenylpyridazine with hydrazine hydrate (B1144303), which acts as the nucleophile. This substitution readily displaces the chloride ion to form the desired hydrazinyl product. A closely analogous synthesis has been reported where 3-chloro-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine is converted to the corresponding 3-hydrazino derivative by refluxing with hydrazine hydrate in butanol for 12 hours, achieving a yield of 76.8%. prepchem.com This demonstrates the viability and high efficiency of this synthetic pathway.

Transformation and Derivatization of Pre-existing Pyridazine Scaffolds to Yield this compound

This approach focuses on modifying an already synthesized pyridazine ring. The most pertinent transformation for synthesizing the target molecule is the conversion of a 3-halo-pyridazine into a 3-hydrazinyl-pyridazine, as detailed in the nucleophilic substitution pathway (Section 2.2.2). The chlorine atom at the 3-position is a reactive site that can be readily substituted by various nucleophiles, making 3-chloro-4-methyl-6-phenylpyridazine a valuable intermediate for creating a library of derivatives. The reaction with hydrazine hydrate is a specific example of such a derivatization, where the halogen acts as a leaving group to install the hydrazinyl moiety. This method is generally preferred over de novo cyclocondensation due to its high yields, predictability, and the accessibility of the chlorinated precursor.

Optimization of Reaction Conditions for Enhanced Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring product purity. For the nucleophilic substitution of 3-chloro-4-methyl-6-phenylpyridazine with hydrazine, several parameters can be adjusted.

Solvent: The choice of solvent is critical. High-boiling point alcohols such as n-butanol or ethanol (B145695) are commonly used, as they effectively dissolve the reactants and allow the reaction to be conducted at elevated temperatures (reflux), which accelerates the rate of substitution. prepchem.com

Temperature: The reaction is typically performed at the reflux temperature of the chosen solvent to ensure a sufficient reaction rate. Temperatures in the range of 100-150 °C are often employed for the synthesis of hydrazinopyridine and pyridazine derivatives. google.com

Reactant Stoichiometry: An excess of hydrazine hydrate is generally used. This stoichiometric excess serves two purposes: it drives the reaction to completion according to Le Chatelier's principle and also acts as a base to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing potential side reactions. A molar ratio of 5 equivalents of hydrazine hydrate to 1 equivalent of the chloro-pyridazine is common. prepchem.com

Reaction Time: The reaction is monitored until completion, typically using thin-layer chromatography (TLC). Reaction times can range from several hours to overnight, depending on the reactivity of the substrate and the conditions used. For analogous reactions, a 12-hour reflux has been shown to be effective. prepchem.com

| Parameter | Condition | Rationale | Typical Values/Ranges |

|---|---|---|---|

| Solvent | Polar, high-boiling point | Ensures solubility and allows for high reaction temperature. | n-Butanol, Ethanol, Isopropanol |

| Temperature | Reflux | Increases reaction rate for SNAr. | 80-120 °C |

| Hydrazine Hydrate | Stoichiometric Excess | Drives reaction to completion; neutralizes HCl byproduct. | 3-5 equivalents |

| Reaction Time | Monitored by TLC | Ensures full conversion of starting material. | 6-24 hours |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of pyridazine synthesis, alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools to achieve these goals. wiley.com

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields. researchgate.netgeorgiasouthern.edu The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can minimize the formation of side products. For the synthesis of this compound, a microwave-assisted nucleophilic substitution could potentially be performed in a shorter time and with higher efficiency compared to conventional heating. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. tandfonline.com The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, which can promote bond cleavage and formation. Ultrasound has been successfully used for synthesizing various heterocyclic compounds, often under milder conditions and in shorter times. tandfonline.com This method offers an energy-efficient and environmentally friendly alternative to traditional synthetic protocols.

| Method | Typical Reaction Time | Energy Source | Key Advantages |

|---|---|---|---|

| Conventional Heating (Reflux) | 6-24 hours | Oil bath / Heating mantle | Well-established, simple setup. |

| Microwave-Assisted | 5-30 minutes | Microwave reactor | Rapid heating, reduced time, higher yields, fewer side products. researchgate.net |

| Ultrasound-Assisted | 30-90 minutes | Ultrasonic bath/probe | Enhanced reaction rates, high yields, energy efficient, simple workup. tandfonline.com |

Advanced Structural Characterization and Spectroscopic Investigations of 3 Hydrazinyl 4 Methyl 6 Phenylpyridazine

X-ray Crystallographic Analysis and Solid-State Architecture of 3-Hydrazinyl-4-methyl-6-phenylpyridazine

Single-crystal X-ray diffraction analysis provides the most definitive insight into the three-dimensional structure of this compound in the solid state. This technique reveals the precise atomic coordinates, bond lengths, and bond angles, defining the molecule's conformation and its arrangement within the crystal lattice.

Table 1: Hypothetical Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₁H₁₂N₄ |

| Formula weight | 200.24 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 12.105(4) |

| c (Å) | 10.334(5) |

| β (°) | 98.75(2) |

| Volume (ų) | 1052.1(7) |

| Z | 4 |

Detailed Spectroscopic Techniques for Structural Elucidation of this compound

A combination of spectroscopic methods is essential for the complete structural elucidation of the molecule, with each technique providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum provides distinct signals for each type of proton. The methyl group protons are expected to appear as a singlet in the upfield region. The aromatic protons on the phenyl and pyridazine (B1198779) rings resonate at lower fields, with their multiplicity (singlet, doublet, multiplet) and coupling constants revealing their connectivity. The protons of the hydrazinyl group (NH and NH₂) typically appear as broad singlets whose chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen exchange. mdpi.comnih.gov

The ¹³C NMR spectrum distinguishes between the different carbon atoms in the molecule. The methyl carbon appears at a high field, while the sp² hybridized carbons of the aromatic rings are found at a lower field. The chemical shifts of the pyridazine carbons are influenced by the electronegativity of the adjacent nitrogen atoms and the nature of the substituents. rsc.orgchemicalbook.com

Table 2: Representative ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | 2.45 | Singlet |

| NH₂ | 4.65 | Broad Singlet |

| Pyridazine-H₅ | 7.30 | Singlet |

| Phenyl-H (m, p) | 7.45 - 7.58 | Multiplet |

| Phenyl-H (o) | 7.95 - 8.05 | Multiplet |

| NH | 8.80 | Broad Singlet |

Table 3: Representative ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ | 18.5 |

| Pyridazine C₅ | 120.1 |

| Phenyl C (para) | 128.8 |

| Phenyl C (ortho/meta) | 129.5 |

| Pyridazine C₄ | 134.2 |

| Phenyl C (ipso) | 137.0 |

| Pyridazine C₆ | 151.7 |

| Pyridazine C₃ | 159.3 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The hydrazinyl group gives rise to distinct N-H stretching bands. The aromatic C-H stretching vibrations appear at higher wavenumbers than the aliphatic C-H stretching of the methyl group. The pyridazine and phenyl rings produce a series of characteristic C=C and C=N stretching vibrations in the fingerprint region. ekb.egmdpi.commdpi.com

Table 4: Key IR Absorption Bands

| Vibrational Mode | Frequency Range (cm⁻¹) |

| N-H Stretch (Hydrazinyl) | 3350 - 3200 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methyl) | 2980 - 2870 |

| N-H Bend | 1630 - 1600 |

| C=N, C=C Stretch (Ring) | 1590 - 1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information on the molecular weight and the fragmentation pattern of the compound. In electron ionization (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular formula. The molecule then fragments in a predictable manner, providing structural clues. Key fragmentation pathways for this compound would likely involve the loss of small, stable molecules or radicals such as N₂, NH₂, or CH₃. ekb.egresearchgate.net

Table 5: Plausible Mass Spectrometry Fragmentation

| m/z | Assignment |

| 200 | [M]⁺ (Molecular Ion) |

| 185 | [M - CH₃]⁺ |

| 171 | [M - N₂H₃]⁺ |

| 103 | [C₆H₅CN]⁺ |

| 77 | [C₆H₅]⁺ |

Conformational Analysis and Isomeric Considerations

The conformational landscape of this compound is primarily defined by rotation around two key single bonds: the C₆-C(phenyl) bond and the C₃-N(hydrazinyl) bond. Rotation of the phenyl group is subject to a degree of steric hindrance from the adjacent methyl group at the C₄ position, influencing its preferred orientation relative to the pyridazine ring.

The orientation of the hydrazinyl group is critical as it can influence intermolecular hydrogen bonding patterns and intramolecular interactions. Furthermore, the compound can exhibit tautomerism, a form of isomerism involving the migration of a proton. The hydrazinyl-pyridazine can potentially exist in equilibrium with its hydrazono-dihydropyridazine tautomer, although the aromatic hydrazinyl form is generally expected to be more stable. Variable-temperature NMR studies can be employed to investigate such dynamic processes. researchgate.net

Vibrational Spectroscopy and Theoretical Simulations for Spectral Assignment

To achieve a definitive assignment of the vibrational modes observed in the IR spectrum, experimental data is often complemented by theoretical calculations. Density Functional Theory (DFT) is a powerful computational method used to predict the molecular geometry and vibrational frequencies of a molecule. nih.gov

By optimizing the geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set), a theoretical vibrational spectrum can be calculated. researchgate.net This calculated spectrum can then be compared with the experimental IR and Raman spectra. The strong correlation between the calculated and observed frequencies allows for a precise assignment of each absorption band to a specific molecular motion (e.g., stretching, bending, or rocking) of the functional groups, providing a deeper understanding of the molecule's dynamic properties. nih.govmdpi.com

Analysis of Intermolecular Interactions and Hydrogen Bonding in Crystalline this compound

The solid-state packing and supramolecular architecture of crystalline this compound are dictated by a network of intermolecular interactions, with hydrogen bonding playing a predominant role. The presence of the hydrazinyl group (-NHNH2) introduces potent hydrogen bond donors (N-H), while the nitrogen atoms of the pyridazine ring act as effective hydrogen bond acceptors.

Detailed crystallographic studies on analogous pyridazine-containing compounds reveal that the robust hydrogen-bonding potential of the ring nitrogen atoms is a key feature in their molecular recognition and crystal engineering. nih.gov The two adjacent nitrogen atoms in the pyridazine ring can engage in dual hydrogen-bonding interactions, a unique property among diazines that significantly influences the crystal packing. nih.gov

In the crystalline lattice of this compound, it is anticipated that the hydrazinyl groups of one molecule will form strong hydrogen bonds with the pyridazine nitrogen atoms of neighboring molecules. These interactions are expected to be the primary force driving the formation of the crystal structure. The most probable hydrogen bond motifs would involve the terminal -NH2 group of the hydrazinyl moiety interacting with the pyridazine ring nitrogens.

A comprehensive analysis of the intermolecular contacts can be achieved through Hirshfeld surface analysis, a computational tool that maps the regions of close contact between molecules in a crystal. This analysis would likely reveal that H···H, N···H/H···N, and C···H/H···C contacts are the most significant contributors to the crystal packing.

The specific geometry and parameters of the hydrogen bonds, such as donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, are crucial for defining the strength and directionality of these interactions. Based on data from similar structures, the N-H···N hydrogen bonds are expected to be of moderate strength, with D···A distances typically in the range of 2.9 to 3.2 Å and D-H···A angles greater than 150°.

An illustrative data table of potential hydrogen bonds in the crystal structure of this compound is presented below. The data is hypothetical and based on typical values observed in related crystalline compounds.

| Donor (D) | H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

| N(H)-NH2 | H | N(pyridazine) | 0.90 | 2.15 | 3.05 | 170 | x, y, z+1 |

| N(H)-NH2 | H | N(pyridazine) | 0.90 | 2.25 | 3.10 | 160 | x+1, y, z |

| C(phenyl)-H | H | N(pyridazine) | 0.95 | 2.50 | 3.40 | 155 | x, y-1, z |

| C(methyl)-H | H | π(phenyl) | 0.98 | 2.80 | 3.75 | 165 | -x, -y, -z |

Chemical Reactivity, Transformation Pathways, and Derivative Synthesis Involving 3 Hydrazinyl 4 Methyl 6 Phenylpyridazine

Reactions of the Hydrazinyl Moiety in 3-Hydrazinyl-4-methyl-6-phenylpyridazine

The exocyclic hydrazinyl group (-NHNH₂) is a highly reactive nucleophilic center and is the primary site for many functional group transformations and cyclization reactions.

The terminal amino group of the hydrazinyl moiety readily undergoes condensation reactions with various aldehydes and ketones. This reaction, typically catalyzed by a small amount of acid, results in the formation of the corresponding hydrazone derivatives. These reactions are generally high-yield and proceed under mild conditions. The resulting hydrazones are important intermediates for the synthesis of other heterocyclic compounds or can be final target molecules with specific biological activities.

The general reaction involves the nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N).

Table 1: Examples of Hydrazone Formation via Condensation Reaction

| Carbonyl Compound | Product |

| Benzaldehyde | 3-((2-Benzylidene)hydrazinyl)-4-methyl-6-phenylpyridazine |

| Acetophenone | 4-Methyl-6-phenyl-3-(2-(1-phenylethylidene)hydrazinyl)pyridazine |

| p-Chlorobenzaldehyde | 3-((2-(4-Chlorobenzylidene)hydrazinyl)-4-methyl-6-phenylpyridazine |

| Cyclohexanone | 4-Methyl-3-((2-cyclohexylidene)hydrazinyl)-6-phenylpyridazine |

The bifunctional nature of the hydrazinyl group makes it an excellent precursor for constructing fused heterocyclic ring systems. Through reactions with appropriate bifunctional electrophiles, the hydrazinyl moiety can be incorporated into a new ring fused to the parent pyridazine (B1198779) core.

A notable example is the synthesis of triazolopyridazine derivatives. The reaction of a similar compound, 3-hydrazinyl-6-phenylpyridazine, with reagents like acetic anhydride (B1165640) or carbon disulphide leads to the formation of a fused 1,2,4-triazole (B32235) ring, resulting in a pyridazino[4,3-e] researchgate.netpearson.comthieme-connect.detriazine system. nih.govresearchgate.net For instance, reaction with carbon disulphide in the presence of a base would lead to the formation of a thione-substituted triazolopyridazine.

Another common transformation involves the reaction with 1,3-dicarbonyl compounds or their equivalents to form pyrazolopyridazines. The reaction proceeds via initial hydrazone formation followed by an intramolecular cyclization and dehydration, yielding a fused pyrazole (B372694) ring.

Table 2: Synthesis of Fused Heterocycles

| Reagent | Fused Ring System | Resulting Compound Class |

| Carbon Disulphide (CS₂) | 1,2,4-Triazole | Pyridazino[4,3-e] researchgate.netpearson.comthieme-connect.detriazine-3(4H)-thione |

| Acetic Anhydride | 1,2,4-Triazole | 3-Methyl- researchgate.netpearson.comthieme-connect.detriazolo[4,3-b]pyridazine |

| Acetylacetone | Pyrazole | Pyrazolopyridazine |

| Diethyl Malonate | Pyrazole | Pyrazolopyridazine-dione |

The hydrazinyl group is susceptible to both oxidation and reduction, leading to different functional groups.

Oxidation: Hydrazines can undergo oxidation through various methods, including air (autoxidation) or chemical oxidizing agents like periodate. nih.govrsc.org The oxidation process often proceeds through radical intermediates. In the case of this compound, oxidation can lead to the formation of a diazonium-like species or, more commonly, the complete cleavage of the group to yield 4-methyl-6-phenylpyridazine with the evolution of nitrogen gas. nih.govmdpi.com The specific product depends heavily on the reaction conditions and the oxidant used.

Reduction: The exocyclic N-N bond of the hydrazinyl group can be cleaved reductively. This transformation converts the hydrazinyl group into a primary amino group (-NH₂). This is a valuable method for synthesizing aminopyridazines, as the direct substitution of a halo-pyridazine with ammonia (B1221849) often requires harsh conditions. thieme-connect.de Common reducing agents for this purpose include catalytic hydrogenation over Raney nickel or the use of a nickel/aluminum alloy in an alkaline medium. thieme-connect.de This reaction yields 3-Amino-4-methyl-6-phenylpyridazine.

Reactions of the Pyridazine Ring in this compound

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic character governs its reactivity towards both electrophilic and nucleophilic reagents.

Pyridazine Ring: The pyridazine nucleus is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions. researchgate.net The electron-withdrawing inductive effect of the adjacent nitrogen atoms reduces the electron density of the ring carbons, making them poor nucleophiles. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the ring nitrogens are protonated, further increasing the deactivation. youtube.com If substitution is forced under harsh conditions, it is expected to occur at the C-5 position, which is meta to both nitrogen atoms and relatively less deactivated. quora.com However, the presence of the strongly activating, ortho-para directing hydrazinyl group at C-3 and the weakly activating methyl group at C-4 complicates this picture. These groups would direct an incoming electrophile to the C-5 position, which aligns with the inherent preference of the ring. Therefore, any successful EAS on the pyridazine ring would overwhelmingly favor substitution at the C-5 position.

Phenyl Ring: The phenyl group at the C-6 position can also undergo EAS. The pyridazine ring attached to it acts as an electron-withdrawing, deactivating group. Therefore, the phenyl ring is less reactive than benzene (B151609) itself. The pyridazine substituent will direct incoming electrophiles to the meta-positions of the phenyl ring. Substitution at the ortho and para positions is disfavored due to the formation of energetically unfavorable resonance structures. consensus.app

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at one of the ring carbons. thieme-connect.denih.gov The parent compound, this compound, is itself typically synthesized via a nucleophilic aromatic substitution reaction. The precursor, 3-chloro-4-methyl-6-phenylpyridazine (B1595225), reacts with hydrazine (B178648) hydrate (B1144303), where hydrazine acts as the nucleophile, displacing the chloride ion from the C-3 position of the pyridazine ring. nih.govresearchgate.net

Derivatization Strategies Utilizing this compound as a Versatile Building Block

The presence of the nucleophilic hydrazinyl group (-NHNH2) is the cornerstone of the derivatization strategies for this compound. This group readily reacts with a variety of electrophilic reagents, leading to the formation of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

One of the most common derivatization pathways involves the condensation of the hydrazinyl group with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reaction is typically carried out under mild acidic or basic conditions and proceeds with high efficiency. The resulting N'-substituted hydrazones are often crystalline solids and can be readily purified. These hydrazone derivatives are not merely stable end-products but can also serve as intermediates for further transformations, including cyclization reactions to form various heterocyclic rings.

Another important derivatization strategy is the acylation of the hydrazinyl group with acyl chlorides or anhydrides. This reaction leads to the formation of N'-acylhydrazides. The reactivity of the two nitrogen atoms in the hydrazinyl group can be controlled by careful selection of reaction conditions, allowing for selective mono- or di-acylation.

Furthermore, the hydrazinyl moiety can undergo reactions with isocyanates and isothiocyanates to yield semicarbazides and thiosemicarbazides, respectively. These derivatives are of significant interest due to their wide range of biological activities.

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of fused heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, can lead to the formation of pyrazole-fused pyridazines through cyclocondensation reactions. These reactions, often referred to as the Knorr pyrazole synthesis, provide a straightforward route to complex heterocyclic scaffolds.

Below is a table summarizing various derivatization strategies for this compound based on established reactivity patterns of hydrazinyl-substituted heterocycles.

| Reagent Class | Derivative Type | General Reaction Conditions |

| Aldehydes/Ketones | Hydrazones | Acid or base catalysis, alcoholic solvent, room temperature to reflux |

| Acyl Halides/Anhydrides | Acylhydrazides | Base (e.g., pyridine, triethylamine), aprotic solvent, 0 °C to room temperature |

| Isocyanates | Semicarbazides | Aprotic solvent (e.g., THF, DMF), room temperature |

| Isothiocyanates | Thiosemicarbazides | Alcoholic solvent, reflux |

| β-Diketones | Pyrazoles | Acidic conditions (e.g., acetic acid), reflux |

| β-Ketoesters | Pyrazolones | Basic conditions (e.g., sodium ethoxide), alcoholic solvent, reflux |

Catalyzed Cross-Coupling Reactions of Substituted this compound

While the direct cross-coupling of the hydrazinyl group is not a standard transformation, derivatives of this compound can be employed in various palladium-catalyzed cross-coupling reactions. A common strategy involves the conversion of the hydrazinyl group into a more suitable functional group for cross-coupling, such as a halide or a triflate, on the pyridazine ring, or derivatization of the hydrazinyl moiety itself.

For instance, if a halogen atom is present on the pyridazine ring, Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be performed. However, focusing on the reactivity stemming from the hydrazinyl group, a key strategy involves its transformation into a leaving group or a reactive species for coupling.

One potential pathway, demonstrated with other arylhydrazines, involves the in situ generation of an aryldiazonium species from the hydrazine, which can then participate in Heck-type reactions. Another approach involves the protection and modification of the hydrazinyl group. For example, the formation of an N'-tosylhydrazone derivative from the corresponding hydrazine allows for its use in Suzuki-Miyaura cross-coupling reactions. In this case, the tosylhydrazone can act as a formal equivalent of an organohalide.

The following table outlines potential catalyzed cross-coupling reactions involving derivatives of this compound, based on analogous systems reported in the literature.

| Coupling Reaction | Substrate Derivative | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | N'-Tosyl-3-hydrazinyl-pyridazine | Arylboronic acid | Pd(OAc)2 / Ligand | Biaryl-pyridazine |

| Heck | Diazonium salt (from hydrazine) | Alkene | Pd(OAc)2 | Alkenyl-pyridazine |

| Buchwald-Hartwig | Halogenated pyridazine (if available) | Amine | Pd catalyst / Ligand | Amino-pyridazine |

| Sonogashira | Halogenated pyridazine (if available) | Terminal alkyne | Pd/Cu catalyst | Alkynyl-pyridazine |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. The nucleophilic nature of the hydrazinyl group in this compound makes it an excellent candidate for participation in various MCRs, leading to the rapid construction of complex molecular architectures.

A prominent example of an MCR involving hydrazines is the synthesis of pyrazoles. For instance, a three-component reaction between an aldehyde, a 1,3-dicarbonyl compound, and this compound can lead to the formation of highly substituted pyrazole derivatives attached to the pyridazine core. In this reaction, the aldehyde and the 1,3-dicarbonyl compound first undergo a Knoevenagel condensation to form an α,β-unsaturated carbonyl intermediate, which then reacts with the hydrazine in a Michael addition-cyclization sequence.

Another class of MCRs where this compound could be a key component is in the synthesis of fused heterocyclic systems. For example, a reaction with an aldehyde and an active methylene (B1212753) compound like malononitrile (B47326) could lead to the formation of pyridazino-pyrazolo-pyridine derivatives.

The utility of this compound in MCRs is summarized in the table below, which provides hypothetical yet plausible reaction schemes based on known reactivity patterns.

| MCR Type | Reactants | Product Scaffold |

| Pyrazole Synthesis | Aldehyde, β-Diketone, 3-Hydrazinyl-pyridazine | 1-(Pyridazin-3-yl)-trisubstituted-pyrazole |

| Pyrano[2,3-c]pyrazole Synthesis | Aldehyde, Malononitrile, β-Ketoester, 3-Hydrazinyl-pyridazine | Dihydropyrano[2,3-c]pyrazole fused to pyridazine |

| Pyridazino[4,5-d]pyridazine Synthesis | α-Keto acid, Isocyanide, 3-Hydrazinyl-pyridazine | Substituted Pyridazino[4,5-d]pyridazine |

Mechanistic Investigations of Reactions Involving 3 Hydrazinyl 4 Methyl 6 Phenylpyridazine

Kinetic Studies of Key Transformation Pathways for 3-Hydrazinyl-4-methyl-6-phenylpyridazine

Kinetic studies are crucial for elucidating the rate and order of chemical reactions, offering a window into the molecular events that occur during a transformation. For this compound, key transformation pathways likely include cyclization, condensation, and substitution reactions, owing to the reactive hydrazinyl group.

While specific kinetic data for this compound is not extensively documented in publicly available literature, analogous systems provide a framework for understanding its reactivity. For instance, the kinetics of cyclization reactions in related heterocyclic systems have been monitored using techniques like ¹H NMR spectroscopy to track the consumption of reactants and the formation of products over time. researchgate.net Such studies often reveal the reaction order with respect to each reactant, allowing for the formulation of a rate law.

A hypothetical kinetic study for a common transformation, such as the cyclization of this compound with a dicarbonyl compound to form a fused heterocyclic system, could be designed. The reaction progress would be monitored under various concentrations of the reactants to determine the reaction order. The temperature dependence of the reaction rate would also be investigated to calculate the activation energy (Ea), a critical parameter indicating the minimum energy required for the reaction to occur.

Illustrative Data Table for a Hypothetical Kinetic Study:

| Experiment | [Pyridazine Derivative] (M) | [Dicarbonyl Compound] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |

This table illustrates a hypothetical scenario where the reaction is first order with respect to the pyridazine (B1198779) derivative and zero order with respect to the dicarbonyl compound.

By applying the Arrhenius equation to rate constants measured at different temperatures, the activation energy can be determined. For many organic reactions, these values, along with the pre-exponential factor, provide a deeper understanding of the reaction mechanism. ajgreenchem.com

Transition State Analysis and Reaction Coordinate Determination

Transition state analysis focuses on the high-energy, transient molecular structure that exists at the peak of the reaction energy profile. Understanding the geometry and energy of the transition state is key to comprehending reaction selectivity and rates. Computational chemistry plays a pivotal role in this area, allowing for the modeling of transition states that are often too fleeting to be observed experimentally.

For reactions involving this compound, such as an intramolecular cyclization, computational methods like Density Functional Theory (DFT) can be employed to map the potential energy surface and locate the transition state structure. These calculations can predict the bond-breaking and bond-forming events that occur during the reaction. For example, in a 6π-electrocyclization reaction, which is a plausible pathway for certain transformations of pyridazine derivatives, the transition state would feature a partially formed new ring. researchgate.net

Computational studies on related systems, such as the reaction of tetrazines, have shown that pericyclic processes can be involved in the formation of pyridazine rings. These studies help in predicting whether a reaction will proceed through a concerted or a stepwise mechanism by comparing the energies of the respective transition states. electronicsandbooks.com

Hypothetical Transition State Parameters for a Cyclization Reaction:

| Parameter | Calculated Value |

| Activation Energy (Ea) | 25.5 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 28.2 kcal/mol |

| Key Bond Distances in Transition State | C-N: 1.85 Å, N-N: 1.50 Å |

This table presents hypothetical data from a computational study, illustrating the kind of information that can be obtained from transition state analysis.

Identification and Characterization of Reaction Intermediates

Reaction intermediates are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. Their identification and characterization provide direct evidence for a proposed reaction mechanism. Techniques such as NMR, mass spectrometry, and X-ray crystallography are invaluable for this purpose.

In the context of this compound, reactions initiated at the hydrazinyl group can proceed through various intermediates. For example, its reaction with aldehydes or ketones would initially form a hydrazone intermediate. This intermediate could then undergo further reactions, such as cyclization. The isolation and structural elucidation of such hydrazones would confirm the initial step of the reaction pathway.

In more complex transformations, such as the synthesis of fused pyridazine systems, intermediates can be more elusive. However, in some cases, careful control of reaction conditions (e.g., temperature, reaction time) can allow for the isolation of these transient species. For instance, studies on the synthesis of related fused heterocycles have successfully isolated and characterized intermediates, providing unambiguous proof for the proposed multi-step mechanism.

Role of Catalysis in Enhancing or Directing Reactions of this compound

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increase reaction rates and control selectivity. Reactions of this compound can be significantly influenced by the presence of catalysts.

Acid and Base Catalysis: Many reactions of the hydrazinyl group, such as condensation with carbonyl compounds, are often catalyzed by acids or bases. An acid catalyst can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazinyl group. Conversely, a base can deprotonate the hydrazinyl group, increasing its nucleophilicity.

Transition Metal Catalysis: Transition metals are widely used to catalyze a variety of organic transformations. For pyridazine derivatives, transition metals like palladium or copper could be employed to catalyze cross-coupling reactions, allowing for the introduction of new substituents onto the pyridazine ring. beilstein-journals.org Copper-catalyzed cyclization reactions of related hydrazones have also been reported, suggesting that such catalysts could be effective in directing the reactivity of this compound. organic-chemistry.org

Illustrative Table of Catalytic Systems for Pyridazine Functionalization:

| Catalyst System | Reaction Type | Potential Outcome |

| H₂SO₄ (catalytic) | Condensation with ketones | Formation of hydrazones |

| Pd(OAc)₂ / Ligand | C-H Arylation | Introduction of an aryl group |

| CuI | Intramolecular Cyclization | Formation of a fused ring system |

This table provides examples of catalytic systems that could potentially be used to mediate reactions of this compound, based on known reactivity of similar compounds.

Elucidation of Solvent Effects and Reaction Environment on Reactivity Profiles

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the nature of the products formed. Solvent effects arise from the differential solvation of the reactants, transition state, and products.

For reactions involving a polar molecule like this compound, the polarity of the solvent is a key factor. Polar protic solvents, such as ethanol (B145695) or water, can engage in hydrogen bonding with the hydrazinyl group, which can affect its nucleophilicity. In contrast, polar aprotic solvents, like DMF or DMSO, can solvate cations well but are less effective at solvating anions.

Kinetic studies in different solvents can reveal important mechanistic details. For example, a significant increase in reaction rate when moving from a nonpolar to a polar solvent often suggests that the transition state is more polar than the reactants. ajgreenchem.com Spectroscopic studies, combined with computational models, have been used to understand the explicit local solvation structures of pyridazine in aqueous solution, providing insights into how solvent molecules interact with the heterocycle. nih.govacs.org

Hypothetical Solvent Effects on a Reaction Rate Constant:

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 15 |

| Acetonitrile | 37.5 | 85 |

| Methanol | 32.7 | 50 |

This hypothetical data illustrates how the rate of a reaction might change with solvent polarity, suggesting a transition state that is significantly more polar than the reactants.

Coordination Chemistry of 3 Hydrazinyl 4 Methyl 6 Phenylpyridazine

Ligand Properties of the Hydrazinyl-Pyridazine Scaffold in 3-Hydrazinyl-4-methyl-6-phenylpyridazine

The this compound molecule possesses a rich and versatile scaffold for coordination chemistry, primarily due to the presence of multiple nitrogen donor atoms with varying steric and electronic environments. The ligand's coordinating behavior is expected to be dictated by the interplay between the pyridazine (B1198779) ring nitrogens and the hydrazinyl group.

The pyridazine ring contains two adjacent nitrogen atoms (N1 and N2). In many pyridazine-based ligands, these nitrogen atoms can coordinate to a single metal center to form a four-membered chelate ring, or they can bridge two different metal centers. The phenyl group at the 6-position and the methyl group at the 4-position exert significant steric and electronic influences. The electron-withdrawing nature of the phenyl group can modulate the basicity of the pyridazine nitrogens, while the methyl group can introduce steric hindrance that may influence the preferred coordination geometry.

The hydrazinyl (-NHNH2) group at the 3-position introduces additional coordination sites. The terminal amino group (-NH2) is a potent Lewis base and is expected to be a primary coordination site. Furthermore, the adjacent nitrogen atom of the hydrazinyl moiety can also participate in coordination, allowing the hydrazinyl group to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The potential for the hydrazinyl group to act as a bridging ligand between two metal centers also exists.

Thus, this compound can be classified as a polydentate ligand. nih.gov It can act as a monodentate ligand, coordinating through the terminal nitrogen of the hydrazinyl group or one of the pyridazine nitrogens. More commonly, it is expected to function as a bidentate or tridentate ligand, forming stable chelate complexes. researchgate.net The specific coordination mode will likely depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound would likely follow established procedures for the coordination of N-donor ligands. A general approach would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A typical synthesis would involve dissolving this compound in a solvent such as ethanol (B145695), methanol, or acetonitrile. To this solution, a solution of the metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) in the same or a compatible solvent would be added. The reaction mixture would then be stirred, often with heating, for a period ranging from a few hours to several days to ensure complete complex formation. The resulting metal complex, if insoluble, would precipitate from the solution and could be isolated by filtration, followed by washing with the solvent and drying under vacuum. If the complex is soluble, single crystals suitable for X-ray diffraction could potentially be grown by slow evaporation of the solvent or by vapor diffusion techniques.

The characterization of these hypothetical complexes would rely on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the N-H bonds in the hydrazinyl group and the C=N and N-N bonds in the pyridazine ring upon coordination would provide evidence of ligand binding to the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would reveal changes in the chemical shifts of the protons and carbons of the ligand upon complexation, providing insights into the coordination mode.

UV-Visible Spectroscopy: The electronic spectra of the complexes would show bands corresponding to ligand-to-metal charge transfer (LMCT) and, for transition metals, d-d transitions, which can provide information about the geometry of the coordination sphere.

Elemental Analysis: This would be used to determine the empirical formula of the complex and, consequently, the ligand-to-metal ratio.

Mass Spectrometry: This technique would help in determining the molecular weight of the complex.

Transition Metal Complexes and Their Stereochemistry

Based on the coordination chemistry of similar hydrazone and pyridazine-based ligands, this compound is expected to form stable complexes with a variety of transition metals, including but not limited to iron, cobalt, nickel, copper, and zinc. x-mol.netresearchgate.net The stereochemistry of these complexes will be dictated by the coordination number of the metal ion and the denticity of the ligand.

For a 1:2 metal-to-ligand ratio with the ligand acting as a bidentate donor, octahedral geometries are commonly observed for metals like Co(II), Ni(II), and Fe(III). x-mol.net In such cases, the two ligands would occupy four coordination sites, with the remaining two sites being filled by solvent molecules or counter-ions. For square planar ions like Pd(II) and Pt(II), a 1:2 complex would likely adopt a square planar geometry. researchgate.net If the ligand acts as a tridentate donor, a 1:2 metal-to-ligand ratio would lead to a six-coordinate, distorted octahedral complex.

For a 1:1 metal-to-ligand ratio, tetrahedral or square planar geometries would be possible for four-coordinate complexes, while five-coordinate square pyramidal or trigonal bipyramidal geometries could also be formed. The specific stereochemistry would be influenced by the electronic configuration of the metal ion and the steric bulk of the ligand.

Table 1: Predicted Transition Metal Complexes of this compound and Their Likely Geometries

| Metal Ion | Predicted Stoichiometry (Metal:Ligand) | Likely Geometry |

| Cu(II) | 1:1 or 1:2 | Square Planar or Distorted Octahedral |

| Ni(II) | 1:2 | Octahedral |

| Co(II) | 1:2 | Octahedral |

| Zn(II) | 1:1 or 1:2 | Tetrahedral |

| Fe(III) | 1:2 | Octahedral |

| Pd(II) | 1:2 | Square Planar |

Coordination with Main Group and Lanthanide Elements

The coordination chemistry of hydrazinyl-pyridazine type ligands with main group and lanthanide elements is less explored compared to transition metals. However, the hard-soft acid-base (HSAB) principle can provide some predictive insights. Main group elements, being generally harder acids, would be expected to coordinate preferentially to the harder nitrogen donor atoms of the ligand.

Lanthanide ions, which are also hard Lewis acids, typically exhibit high coordination numbers (often 8, 9, or 10). nih.gov It is plausible that this compound could form complexes with lanthanide ions, likely with a higher ligand-to-metal ratio (e.g., 1:3 or 1:4) to satisfy the coordination requirements of the large lanthanide ions. researchgate.net The coordination would likely involve multiple nitrogen atoms from the ligand, and the resulting complexes could exhibit interesting photoluminescent properties, a hallmark of lanthanide complexes.

Electronic Structure and Bonding in Metal Complexes of this compound

The electronic structure and bonding in metal complexes of this compound would be characterized by the interaction between the metal d-orbitals and the ligand's molecular orbitals. The nitrogen donor atoms of the ligand would provide lone pairs of electrons to form sigma bonds with the metal center.

In addition to sigma donation, the pyridazine ring, being an aromatic system, has pi-orbitals that can participate in pi-backbonding with filled d-orbitals of the metal. This pi-acceptor character can stabilize lower oxidation states of the metal. The extent of this back-donation would depend on the energy and symmetry of the metal d-orbitals and the ligand's pi* orbitals.

Computational methods, such as Density Functional Theory (DFT), would be invaluable for elucidating the electronic structure of these hypothetical complexes. mdpi.com DFT calculations could provide information on the energies and compositions of the molecular orbitals, the nature of the metal-ligand bond (i.e., the relative contributions of sigma-donation and pi-backbonding), and the distribution of electron density within the complex. Spectroscopic techniques, particularly UV-visible and X-ray absorption spectroscopy, would provide experimental data to validate the theoretical models. researchgate.net

Catalytic Applications of Metal-3-Hydrazinyl-4-methyl-6-phenylpyridazine Complexes in Organic Transformations

Metal complexes of ligands containing pyridazine and hydrazone moieties have shown promise as catalysts in a variety of organic transformations. researchgate.net It is therefore reasonable to predict that metal complexes of this compound could also exhibit catalytic activity.

Potential catalytic applications could include:

Cross-Coupling Reactions: Palladium complexes of N-donor ligands are widely used as catalysts for C-C and C-N bond formation reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. A Pd(II) complex of this compound could potentially serve as a precatalyst for such transformations.

Oxidation Reactions: Manganese, iron, and cobalt complexes are known to catalyze a range of oxidation reactions, including the oxidation of alcohols and the epoxidation of alkenes. The N-donor environment provided by the ligand could stabilize the high-valent metal species often implicated in these catalytic cycles.

Reduction Reactions: Ruthenium and rhodium complexes with nitrogen-containing ligands have been employed as catalysts for the reduction of various functional groups. nih.gov For example, a ruthenium complex of this ligand might be active in the hydrogenation of ketones or nitro compounds.

The catalytic performance of these complexes would be influenced by the choice of metal, the reaction conditions, and the specific substrate. The modular nature of the ligand, allowing for potential modifications to the phenyl or methyl groups, could provide a means to fine-tune the steric and electronic properties of the catalyst for optimized activity and selectivity.

Table 2: Plausible Catalytic Applications for Metal Complexes of this compound

| Metal | Potential Catalytic Reaction |

| Palladium | Suzuki, Heck, and Sonogashira cross-coupling reactions |

| Copper | C-N and C-O cross-coupling reactions |

| Iron | Oxidation of alcohols, C-H activation |

| Ruthenium | Hydrogenation of unsaturated bonds, transfer hydrogenation |

| Cobalt | Hydroformylation, oxidation reactions |

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth discussion for the following sections concerning this compound:

Computational and Theoretical Studies of 3 Hydrazinyl 4 Methyl 6 Phenylpyridazine

Theoretical Studies on Reaction Pathways and Energetics

General principles of computational chemistry suggest that such studies are feasible. For instance, DFT calculations using appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) could elucidate the molecule's electronic properties, optimized geometry, and vibrational frequencies. researchgate.netresearchgate.net Similarly, Frontier Molecular Orbital (FMO) analysis would typically identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net Molecular dynamics simulations could offer insights into the compound's behavior in a solution phase, and theoretical studies could map potential reaction pathways, such as those involving the reactive hydrazinyl group. mdpi.com

However, without specific published data for 3-Hydrazinyl-4-methyl-6-phenylpyridazine, any attempt to populate the requested sections would be hypothetical and would not meet the required standard of scientific accuracy based on documented research.

Emerging Research Areas and Potential Applications of 3 Hydrazinyl 4 Methyl 6 Phenylpyridazine Derivatives

The versatile chemical structure of 3-Hydrazinyl-4-methyl-6-phenylpyridazine, characterized by its reactive hydrazinyl group and stable pyridazine (B1198779) core, has positioned it and its derivatives as compounds of significant interest in various scientific fields. Researchers are actively exploring their potential, leading to the emergence of new applications in material science, analytical chemistry, agrochemistry, and synthetic organic chemistry.

Challenges and Future Perspectives in Research on 3 Hydrazinyl 4 Methyl 6 Phenylpyridazine

Addressing Synthetic Accessibility and Scalability Challenges

The primary route to 3-Hydrazinyl-4-methyl-6-phenylpyridazine involves the nucleophilic substitution of a chlorine atom in the precursor, 3-Chloro-4-methyl-6-phenylpyridazine (B1595225), with hydrazine (B178648). mdpi.com While this reaction is chemically straightforward, its practical implementation on a larger scale presents several hurdles.

One of the main challenges lies in the synthesis of the chloro-precursor itself. Common laboratory-scale methods include the cyclization of 3-chloro-4-methylphenylhydrazine with 1,3-diketones or the transformation of 2H-3-pyridazones using phosphorus oxychloride (POCl3). These methods, while effective, often involve harsh reagents and require meticulous purification steps like recrystallization and chromatography, which can be cumbersome and costly to scale up.

Furthermore, the use of hydrazine hydrate (B1144303) in the subsequent substitution reaction poses significant safety and handling concerns, as hydrazine is a hazardous and potentially explosive substance. orgsyn.orgprinceton.edu The reaction conditions, typically refluxing in a suitable solvent, require careful control to ensure complete conversion and minimize side reactions. nih.govresearchgate.net The workup and purification of the final hydrazinyl product can also be challenging due to its potential reactivity and the need to remove any unreacted hydrazine.

Table 1: Comparison of Synthetic Routes to 3-Chloro-4-methyl-6-phenylpyridazine

| Synthetic Route | Starting Materials | Reagents | Key Conditions | Scalability Challenges |

| Cyclization | 3-chloro-4-methylphenylhydrazine, 1,3-diketones | Acid catalyst | Controlled temperature | Availability and cost of starting materials, purification |

| Chlorination | 2H-3-pyridazones | Phosphorus oxychloride (POCl3) | Reflux | Use of hazardous reagents, waste disposal |

| Methylation | 4-chloro-6-phenylpyridazine | Dimethyl sulfate (B86663) or dimethylacetamide | Cooling to control exothermicity | Use of toxic methylating agents, precise temperature control |

Development of Novel and Sustainable Reaction Pathways

The development of greener and more sustainable synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound and its derivatives, this involves exploring alternative reagents and reaction conditions that are more environmentally benign.

Future research could focus on replacing hazardous reagents like phosphorus oxychloride with solid-supported chlorinating agents or exploring catalytic methods for the synthesis of the pyridazine (B1198779) core. Metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, offer a promising avenue for the regioselective synthesis of pyridazine derivatives under neutral conditions. organic-chemistry.org Although not yet applied to this specific compound, such strategies could be adapted to provide a more sustainable route.

For the hydrazination step, investigating alternative hydrazine sources or developing catalytic methods that can utilize less hazardous derivatives would be a significant advancement. Microwave-assisted synthesis is another area that could lead to faster reaction times, higher yields, and reduced energy consumption. researchgate.net

Integration with Advanced Automation and Artificial Intelligence in Chemical Synthesis and Discovery

Table 2: Potential Impact of AI and Automation on the Research of this compound

| Technology | Application | Potential Benefits |

| AI-driven Retrosynthesis | Proposing novel synthetic routes | Increased efficiency, reduced cost, discovery of innovative pathways |

| Automated Synthesis Platforms | High-throughput synthesis of derivatives | Accelerated discovery, rapid SAR studies, improved reproducibility |

| Machine Learning | Predicting properties of new derivatives | Focused synthesis efforts, reduced number of required experiments |

Exploration of Underexplored Reactivity and Chemoselectivity

The hydrazinyl group in this compound is a versatile functional group that can participate in a wide range of chemical transformations. However, its full reactive potential and the chemoselectivity of these reactions remain largely unexplored.

Future research should focus on systematically investigating the reactivity of the hydrazinyl moiety. This could include reactions such as the formation of hydrazones with aldehydes and ketones, acylation to form hydrazides, and cyclization reactions to generate fused heterocyclic systems. bohrium.com For instance, reaction with β-dicarbonyl compounds could lead to the formation of pyrazole-substituted pyridazines, a class of compounds with known biological activities. researchgate.net

Understanding the chemoselectivity of these reactions will be crucial for the controlled synthesis of complex derivatives. For example, in the presence of other reactive sites on the pyridazine ring, it will be important to determine the conditions that favor reaction at the hydrazinyl group over other positions.

Identification of New Paradigms for Derivative Functionality and Applications

Pyridazine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and antihypertensive properties. nih.govresearchgate.netresearchgate.net The unique substitution pattern of this compound makes it an attractive scaffold for the development of new therapeutic agents and functional materials.

A key future direction will be the systematic synthesis and screening of a diverse library of its derivatives to identify new biological activities. The hydrazinyl group can be used as a handle to attach various pharmacophores, potentially leading to the discovery of compounds with novel mechanisms of action. nih.gov

Beyond medicinal chemistry, the electron-rich nature of the pyridazine ring and the presence of multiple nitrogen atoms suggest potential applications in materials science. mdpi.com Derivatives of this compound could be explored as ligands for metal-organic frameworks (MOFs), as components of organic light-emitting diodes (OLEDs), or as building blocks for novel polymers with interesting electronic or photophysical properties. The exploration of these non-biological applications represents a new and exciting paradigm for the functionality of this compound derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydrazinyl-4-methyl-6-phenylpyridazine, and what key intermediates should be prioritized?

- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or keto-esters. For example, phenylhydrazine (CAS 100-63-0) can react with substituted pyridazine precursors under reflux in ethanol or methanol . Key intermediates include 6-phenylpyridazin-3(2H)-one derivatives, which are functionalized at the 3-position via hydrazine substitution. Ensure strict temperature control (70–90°C) and inert atmosphere to avoid side reactions like over-oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- NMR : and NMR can confirm the hydrazinyl group (δ 4.5–5.5 ppm for NH) and aryl protons (δ 7.2–8.1 ppm for phenyl).

- IR : Look for N–H stretching (3200–3400 cm) and C=N vibrations (1600–1650 cm).

- Mass Spectrometry : High-resolution ESI-MS helps verify molecular ion peaks (expected [M+H] for CHN: 200.1063). Cross-validate with XRD data for structural confirmation .

Q. How can purity and stability of this compound be ensured during storage?

- Methodology : Store under nitrogen at –20°C in amber vials to prevent photodegradation. Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>98%). Avoid aqueous solutions due to hydrolysis risks; instead, use DMSO or DMF for solubilization .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this compound, and how do they align with experimental data?

- Methodology : Apply density-functional theory (DFT) with hybrid functionals like B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Compare with experimental UV-Vis spectra (e.g., λ ~260–280 nm in ethanol) and XRD-derived bond lengths. Discrepancies >5% may indicate solvent effects or crystal packing forces .

Q. How can contradictory crystallographic and spectroscopic data (e.g., bond-length variations) be resolved for this compound?

- Methodology : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that distort bond lengths in the solid state. Use variable-temperature NMR to assess dynamic effects in solution. For example, a 0.02 Å discrepancy in C–N bond lengths between XRD and DFT may arise from crystal lattice constraints .

Q. What strategies are effective in evaluating the pharmacological potential of this compound, particularly for cardiovascular or antiplatelet applications?

- Methodology :

- In vitro assays : Test inhibition of platelet aggregation (e.g., ADP-induced aggregation in human PRP) and cardioactivity via Langendorff heart models.

- SAR studies : Modify the 4-methyl or 6-phenyl groups to assess potency changes. Pyridazinones with electron-withdrawing substituents (e.g., 4-fluoro) often enhance bioactivity .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

- Methodology : Use LC-MS/MS to detect impurities (e.g., hydrazine derivatives or oxidized pyridazines). Optimize reaction stoichiometry (hydrazine:precursor ratio ≤1.2:1) and employ scavengers like molecular sieves to absorb excess reagents. For degradation, conduct accelerated stability studies (40°C/75% RH) to identify vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.